
Paliperidone Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliperidone Impurity 7: is identified as paliperidone N-oxide, a degradation product of paliperidone. Paliperidone itself is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. The presence of impurities like this compound is critical to monitor as they can affect the efficacy and safety of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base . The formation of Paliperidone Impurity 7 can occur during this process, especially under oxidative conditions.
Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of paliperidone while minimizing the formation of impurities. This involves controlling reaction conditions such as temperature, solvent choice, and the use of specific catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Paliperidone Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of paliperidone can lead to the formation of paliperidone N-oxide .
Applications De Recherche Scientifique
Chemistry: Paliperidone Impurity 7 is studied to understand the stability and degradation pathways of paliperidone. This helps in developing more stable formulations and improving the shelf life of the drug .
Biology and Medicine: Research on paliperidone and its impurities, including this compound, is crucial for ensuring the safety and efficacy of the drug. Studies focus on the pharmacokinetics, pharmacodynamics, and potential toxicological effects of these impurities .
Industry: In the pharmaceutical industry, controlling the levels of impurities like this compound is essential for regulatory compliance and ensuring product quality. Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for this purpose .
Mécanisme D'action
The mechanism of action of paliperidone involves antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. Paliperidone Impurity 7, being a degradation product, does not have a direct therapeutic effect but its presence can influence the overall pharmacological profile of the drug .
Comparaison Avec Des Composés Similaires
Risperidone: Paliperidone is the primary active metabolite of risperidone.
Other Impurities: Other impurities of paliperidone include Impurity F, which is another degradation product formed under oxidative conditions.
Uniqueness: Paliperidone Impurity 7 is unique due to its specific formation pathway and its impact on the stability and efficacy of paliperidone. Understanding and controlling this impurity is crucial for the development of safe and effective pharmaceutical formulations .
Propriétés
Formule moléculaire |
C27H45ClN2O3 |
|---|---|
Poids moléculaire |
481.1 g/mol |
Nom IUPAC |
[3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C27H45ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(31)33-24-17-16-21-30-26(24)29-22(2)23(19-20-28)27(30)32/h24H,3-21H2,1-2H3 |
Clé InChI |
YEJHFWQKCVXYOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


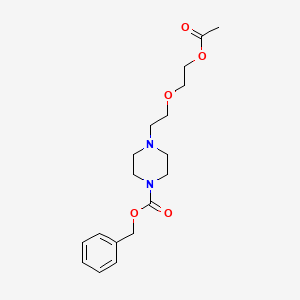
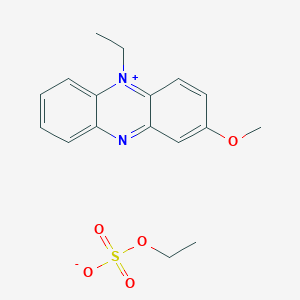

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
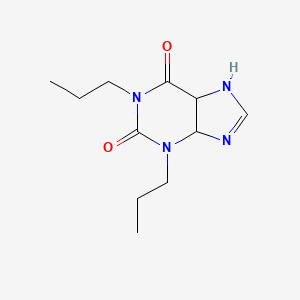

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
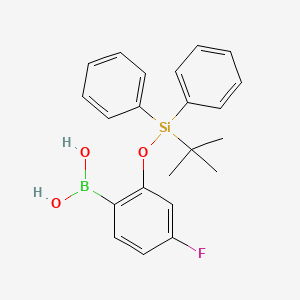
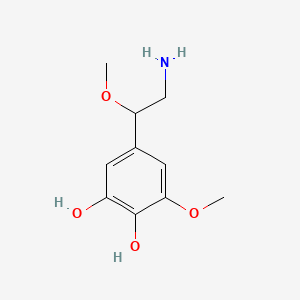

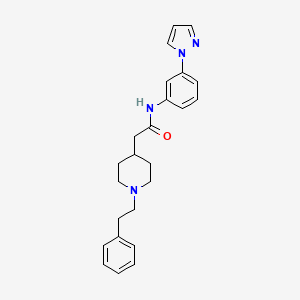

![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

